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Abstract
The human ghrelin gene (GHRL) is a complex locus that gives rise to a variety of peptide

hormones through alternative splicing and post-translational modifications. While acyl-ghrelin is

the most well-characterized peptide for its role in appetite stimulation and growth hormone

release via the GHSR1a receptor, a growing body of evidence reveals a diverse landscape of

splice variants with distinct and sometimes opposing functions. These variants, including des-

acyl ghrelin, In1-ghrelin, and other truncated forms, are implicated in a range of physiological

and pathological processes, from metabolic regulation to cancer progression. Understanding

the molecular intricacies of these variants, their signaling pathways, and their functional

consequences is critical for the development of novel therapeutics targeting the ghrelin system.

This guide provides an in-depth overview of the known splicing variants of the GHRL gene,

summarizes key quantitative data, details relevant experimental methodologies, and visualizes

the complex molecular interactions involved.

Genomic Structure of the Human Ghrelin Gene
(GHRL)
The human ghrelin gene (GHRL) is located on chromosome 3p25.3.[1] Initial reports described

a gene consisting of five exons; however, subsequent research has revised this structure,

demonstrating that the gene spans approximately 7.2 kb and is composed of at least six exons.
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[2][3][4] The canonical preproghrelin is a 117-amino acid peptide encoded by exons 1 through

4.[2] The 28-amino acid mature ghrelin peptide is encoded by portions of exons 1 and 2, while

exon 3 encodes the 23-amino acid peptide obestatin.[2] Alternative splicing of the GHRL pre-

mRNA generates a variety of transcripts, leading to different peptide products.[3][4]

Major Ghrelin Gene Splice Variants and Peptide
Products
Alternative splicing of the GHRL gene results in several mRNA transcripts that, after translation

and post-translational processing, yield distinct peptide isoforms.

Canonical Preproghrelin: This is the full-length transcript that produces the precursor for both

acyl-ghrelin (AG) and des-acyl ghrelin (DAG), as well as obestatin. The acylation of ghrelin at

the third serine residue by the enzyme Ghrelin O-acyltransferase (GOAT) is essential for its

binding to the canonical receptor, GHSR1a, and its subsequent orexigenic and growth

hormone-releasing effects.[5][6] Des-acyl ghrelin, the more abundant form in circulation,

does not bind GHSR1a but exhibits biological activities through other, not yet fully identified,

receptors.[6][7][8]

des-Gln14-Ghrelin: In rodents, an alternative splice acceptor site within exon 2 leads to the

production of a ghrelin variant that lacks the 14th amino acid, glutamine.[1][5] This variant,

des-Gln14-ghrelin, retains the n-octanoic acid modification and exhibits similar potency to

canonical ghrelin.[1]

In1-Ghrelin: This splice variant arises from the retention of intron 1 and the exclusion of

exons 3 and 4.[9] The resulting peptide shares the first 13 amino acids with canonical

ghrelin, including the acylation site, allowing it to be modified by GOAT and to activate the

GHSR-1a receptor.[9] In1-ghrelin is overexpressed in several cancers, including

neuroendocrine tumors, and is associated with increased tumor aggressiveness,

proliferation, and migration.[9][10][11]

Exon 2-Deleted Variant (Minighrelin): A variant lacking exon 2 has been identified in both

humans and mice.[12][13] This transcript is predicted to encode a C-terminally truncated

peptide, termed "minighrelin," which retains the first 13 amino acids of ghrelin.[13] When

octanoylated, this shorter peptide appears to have similar orexigenic and proliferative effects

as full-length ghrelin.[12][13][14]
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Obestatin-only and C-ghrelin-only Transcripts: Studies have identified mRNA transcripts that

may exclusively encode for obestatin or the C-terminal region of preproghrelin (C-ghrelin),

independent of full-length preproghrelin translation.[2][3] This suggests that these peptides

can be produced independently and may have unique regulatory mechanisms.[3]

Quantitative Data on Ghrelin Splice Variants
The functional implications of ghrelin splice variants are underscored by quantitative

differences in their expression, receptor binding, and cellular effects.
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to canonical

preproghrelin.

Des-acyl Ghrelin
H9c2

Cardiomyocytes
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Binding Assay

Binds to high-

affinity sites,

which are also

recognized by

acyl-ghrelin, but

these cells do

not express

GHSR-1a.

[7]

Des-acyl Ghrelin
C2C12 Skeletal
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Proliferation

Assay (DNA

Synthesis)

10 nM des-acyl

ghrelin inhibited

cell proliferation

in growth

medium.

[15]

Des-acyl Ghrelin
C2C12 Skeletal

Myoblasts

Differentiation

Assay

10 nM des-acyl

ghrelin

stimulated

myoblast

differentiation

and fusion into

myotubes.

[15]

des-Gln14-

Ghrelin
Rat

In vitro GH

release

Potency of

stimulating GH

release is the

same as

canonical

ghrelin.

[1]

Signaling Pathways
The diverse biological effects of ghrelin peptides are mediated through distinct signaling

cascades. Acyl-ghrelin primarily signals through the G-protein coupled receptor GHSR1a, while

des-acyl ghrelin and potentially other variants act via alternative, GHS-R1a-independent

pathways.
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Acyl-Ghrelin Signaling via GHSR1a
Acyl-ghrelin binding to GHSR1a activates Gαq proteins, leading to the stimulation of

Phospholipase C (PLC).[14][16] This results in the production of inositol triphosphate (IP3) and

diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein

Kinase C (PKC), respectively.[14][16] This pathway is central to ghrelin's effects on growth

hormone secretion and appetite regulation.[16]

Canonical Acyl-Ghrelin Signaling Pathway

Cell Membrane
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IP3produces

PKC Activation
activates via DAG

Acyl-Ghrelin binds
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Canonical Acyl-Ghrelin Signaling Pathway

Des-acyl Ghrelin Signaling
Des-acyl ghrelin does not bind GHSR1a but exerts biological effects, such as inhibiting

apoptosis in cardiomyocytes and promoting differentiation in skeletal muscle cells.[7][15] These

actions are mediated through a yet-to-be-identified receptor and involve the activation of the

ERK1/2 and PI3-kinase/Akt signaling pathways.[7] This highlights a separate mechanism of

action for the unacylated form of the hormone.

Des-acyl Ghrelin Signaling Pathway
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Des-acyl Ghrelin Signaling Pathway

Experimental Protocols
The identification and characterization of ghrelin splice variants involve a range of molecular

biology techniques. Below are summarized methodologies for key experiments.

Workflow for Splice Variant Identification and
Characterization
The general workflow begins with isolating genetic material from tissues of interest, followed by

amplification, identification, and functional validation of novel splice variants.
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Workflow for Ghrelin Splice Variant Analysis
1. Tissue/Cell Collection
(e.g., Stomach, Tumor)

2. Total RNA Extraction

3. cDNA Synthesis
(Reverse Transcription)

4. RT-PCR Amplification
(Using primers spanning exons)

5. Cloning & Sequencing
(Identify novel transcripts)

6. In Silico Analysis
(Compare to genome databases)

7. Functional Characterization
(Transfection & Cellular Assays)

Design
Constructs

Validate
Function

Click to download full resolution via product page

Workflow for Ghrelin Splice Variant Analysis

Reverse Transcription PCR (RT-PCR) for Variant
Detection
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Objective: To detect and amplify specific ghrelin mRNA splice variants from biological samples.

RNA Isolation: Extract total RNA from tissues or cells using a TRIzol-based method or a

commercial spin-column kit. Assess RNA quality and quantity using spectrophotometry

(A260/A280 ratio) and gel electrophoresis.

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating

genomic DNA, which could lead to false-positive results.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcriptase enzyme. Priming can be done with oligo(dT) primers (for polyadenylated

mRNA), random hexamers (for all RNA), or gene-specific primers.

PCR Amplification:

Design primers that flank the region of expected splicing. For example, to detect variants

involving exons 1-4, a forward primer in exon 1 and a reverse primer in exon 4 can be

used.[17]

Set up a PCR reaction containing cDNA template, forward and reverse primers, dNTPs,

PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).

Perform PCR with an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35

cycles of denaturation (95°C), annealing (55-65°C, primer-dependent), and extension

(72°C), and a final extension step (72°C for 10 min).

Analysis: Analyze the PCR products on an agarose gel. Different splice variants will appear

as bands of different sizes. These bands can be excised, purified, and sent for Sanger

sequencing to confirm their identity.

Cell Transfection and Functional Assays
Objective: To study the cellular effects of a specific ghrelin splice variant by overexpressing it in

a relevant cell line.

Plasmid Construction: Subclone the full-length cDNA of the splice variant of interest (e.g.,

Exon 2-deleted preproghrelin) into a mammalian expression vector (e.g., pCMV6-AC).[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4172912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879156/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15337809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture a suitable cell line (e.g., PC3 prostate cancer cells) in appropriate

media and conditions until they reach 70-80% confluency.[13]

Transfection:

On the day of transfection, dilute the plasmid DNA and a transfection reagent (e.g.,

Lipofectamine 2000) in serum-free medium according to the manufacturer's protocol.

Incubate to allow lipid-DNA complexes to form.

Add the complexes to the cells and incubate for 4-6 hours.

Replace the medium with complete growth medium.

Stable Cell Line Selection (Optional): For long-term studies, co-transfect with a plasmid

conferring antibiotic resistance. After 48 hours, add the appropriate antibiotic (e.g., G418) to

the medium to select for cells that have successfully integrated the plasmid.[13]

Validation of Overexpression: Confirm the overexpression of the target transcript and/or

protein using qRT-PCR or Western blotting.

Functional Assays:

Proliferation Assay: Seed transfected cells at a low density and measure their growth over

time using methods like MTT assay, cell counting, or Ki67 staining.[9]

Migration Assay (Wound-Healing): Create a "scratch" in a confluent monolayer of

transfected cells. Measure the rate at which the cells migrate to close the wound over 24-

48 hours.[9]

Conclusion and Future Perspectives
The ghrelin gene locus is far more complex than initially understood, encoding a family of

peptides with diverse and important biological functions. Alternative splicing provides a critical

mechanism for generating this diversity, producing variants like In1-ghrelin and minighrelin that

have distinct roles in physiology and are increasingly implicated in pathology, particularly in

cancer. Des-acyl ghrelin, once considered inactive, is now recognized as a hormone in its own

right with a unique signaling pathway.
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For researchers and drug development professionals, these splice variants represent a rich

field of new targets. The development of specific agonists or antagonists for receptors of des-

acyl ghrelin or antibodies targeting oncogenic variants like In1-ghrelin could lead to novel

therapeutic strategies for metabolic disorders, cachexia, and cancer. Future research should

focus on unequivocally identifying the receptors for non-canonical ghrelin peptides, further

elucidating their downstream signaling pathways, and exploring the tissue-specific regulation of

GHRL gene splicing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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